2',6'-Dibromo-3'-fluorophenacyl chloride
Overview
Description
2’,6’-Dibromo-3’-fluorophenacyl chloride is a chemical compound with the empirical formula C8H4BrCl2FO . It is a solid substance with a molecular weight of 285.93 . The compound is also known by the synonym 2’,6’-Dichloro-3’-fluorophenacyl bromide .
Molecular Structure Analysis
The linear formula for 2’,6’-Dibromo-3’-fluorophenacyl chloride is C8H4BrCl2FO . This indicates that the molecule consists of eight carbon atoms, four hydrogen atoms, one bromine atom, two chlorine atoms, one fluorine atom, and one oxygen atom .Physical and Chemical Properties Analysis
2’,6’-Dibromo-3’-fluorophenacyl chloride is a solid substance with a melting point of 38-44 °C . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(2,6-dibromo-3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-4-1-2-5(12)8(10)7(4)6(13)3-11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJZAXVOXETRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C(=O)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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